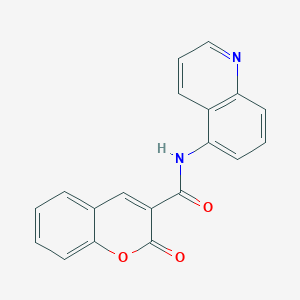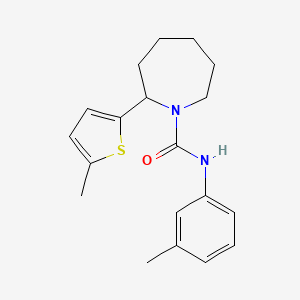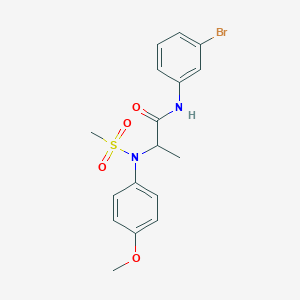![molecular formula C16H16N4O3S B5145209 1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for catalyzing the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. BPTES has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been well documented.
Mécanisme D'action
BPTES works by binding to the active site of the glutaminase enzyme, thereby inhibiting its activity. This prevents the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. Without glutamate, cancer cells cannot generate the energy they need to grow and divide. BPTES has been shown to be highly selective for the glutaminase enzyme, and does not affect other enzymes involved in amino acid metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to a reduction in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTES is its high selectivity for the glutaminase enzyme. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of BPTES is that it can be difficult to work with in the lab, as it is highly insoluble in water and other common solvents.
Orientations Futures
There are a number of future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Finally, there is a need for more research on the potential side effects of BPTES and other glutaminase inhibitors, particularly in the context of long-term treatment.
Méthodes De Synthèse
BPTES can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-mercaptobenzimidazole to form 3-(1H-benzimidazol-2-ylthio)-4-nitroaniline. This compound is then reacted with 2-chloro-1-(3-chloropropyl)propan-1-one to form BPTES.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPTES works by inhibiting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, BPTES can starve cancer cells of the nutrients they need to grow and divide.
Propriétés
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(21)9-17-11-6-7-14(20(22)23)15(8-11)24-16-18-12-4-2-3-5-13(12)19-16/h2-8,10,17,21H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJHXLUHMFHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]amino}propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)

![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)
![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145199.png)
![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)